![molecular formula C14H21NO6 B2908503 6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2,2-dicarboxylic acid CAS No. 2377033-09-3](/img/structure/B2908503.png)
6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2,2-dicarboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "MAO-DICARBOXYLIC ACID" and is a derivative of spirocyclic lactam. The chemical structure of MAO-DICARBOXYLIC ACID comprises of a spirocyclic lactam ring that is fused with a cyclohexane ring. The compound has two carboxylic acid groups and a tertiary amine that is substituted with an isopropyl group.
Mechanism Of Action
MAO-DICARBOXYLIC ACID inhibits the activity of MAO by binding to the enzyme's active site. MAO is responsible for the breakdown of neurotransmitters in the brain. Inhibition of MAO activity leads to increased levels of neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
MAO-DICARBOXYLIC ACID has been found to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters play a crucial role in regulating mood, behavior, and cognitive function. The increase in neurotransmitter levels could lead to improvements in these areas.
Advantages And Limitations For Lab Experiments
One of the advantages of using MAO-DICARBOXYLIC ACID in lab experiments is its ability to inhibit MAO activity. This can be useful in studying the role of neurotransmitters in various neurological disorders. However, one limitation of using MAO-DICARBOXYLIC ACID is its potential toxicity. The compound has been found to have cytotoxic effects on some cell lines, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on MAO-DICARBOXYLIC ACID. One area of research could focus on the development of new treatments for neurological disorders such as depression and Parkinson's disease. Another area of research could be the study of the compound's cytotoxic effects and the development of new derivatives with reduced toxicity. Additionally, research could focus on the compound's potential applications in other areas such as cancer treatment and drug addiction.
Synthesis Methods
The synthesis of MAO-DICARBOXYLIC ACID involves a multi-step process. The first step involves the preparation of the spirocyclic lactam ring, which is achieved through a reaction between 1,4-dioxane-2,5-dione and 2-aminopropan-1-ol. The resulting product is then reacted with isobutyryl chloride to produce the isopropyl-substituted lactam. The final step involves the reaction of the isopropyl-substituted lactam with maleic anhydride to produce MAO-DICARBOXYLIC ACID.
Scientific Research Applications
MAO-DICARBOXYLIC ACID has shown potential applications in scientific research. The compound has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. MAO inhibitors have been used in the treatment of various neurological disorders such as depression and Parkinson's disease. The inhibition of MAO activity by MAO-DICARBOXYLIC ACID could lead to the development of new treatments for these disorders.
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-12(2,3)21-11(20)15-6-4-13(5-7-15)8-14(13,9(16)17)10(18)19/h4-8H2,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSKWOGPGSAXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145909238 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2908420.png)
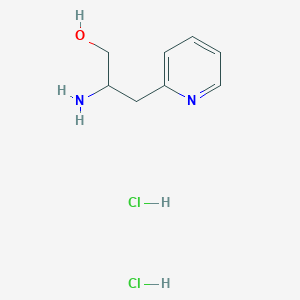
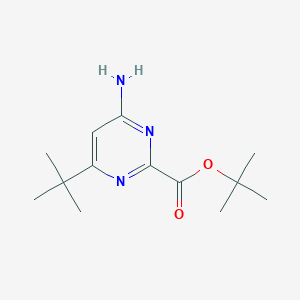
![2-Methyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2908423.png)
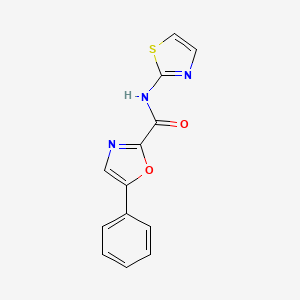
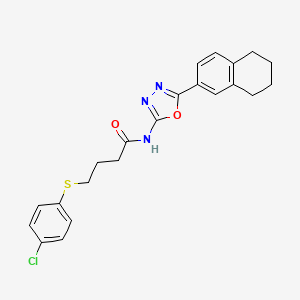
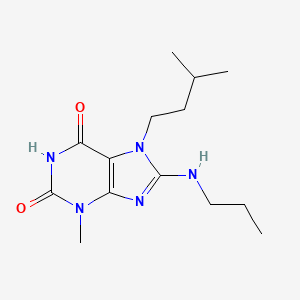
![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2908431.png)
![4-(isobutyrylamino)-3-pyridin-2-yl-N-[2-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2908432.png)
![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2908434.png)
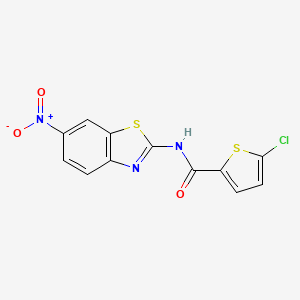
![Ethyl 2-(3-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2908437.png)

